![molecular formula C18H14N2O4 B2669934 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide CAS No. 1207061-32-2](/img/structure/B2669934.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has explored the synthesis of novel acrylamide derivatives, particularly focusing on their anticancer and antioxidant activities. For instance, a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds showed dose-dependent inhibition of cell growth, with some demonstrating comparable IC50 values to the standard anticancer agent, cisplatin. Additionally, they exhibited significant antioxidant activity, suggesting a potential role in developing new therapeutic agents for cancer and other oxidative stress-related diseases (Gudipati, Anreddy, & Manda, 2011).
Material Science and Polymerization
Acrylamide derivatives have also found applications in material science, such as in the controlled radical polymerization of monomers containing amino acid moieties. For example, the homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization. This method enabled the preparation of polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which are desirable properties for various applications in material science (Mori, Sutoh, & Endo, 2005).
Chiral Separation Technologies
Another area of application is the development of chiral stationary phases (CSPs) for chromatography. Enantiopure acrylamide derivatives were synthesized and used to prepare new CSPs through radical polymerization and immobilization on porous silica gel. These CSPs demonstrated improved chromatographic performances and enantioselectivity in the separation of racemic compounds, indicating their potential utility in chiral separation technologies (Tian et al., 2010).
Antimicrobial Activities
Furthermore, research has investigated the synthesis of acrylamide derivatives for evaluating their antimicrobial activities. Compounds such as N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide and their derivatives have shown promising antibacterial activities, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(6-2-11-1-5-15-16(7-11)24-10-23-15)19-13-3-4-14-12(8-13)9-18(22)20-14/h1-8H,9-10H2,(H,19,21)(H,20,22)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOOCCFYPBGSEC-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-oxoindolin-5-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



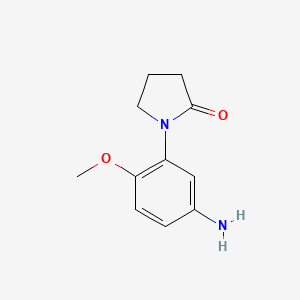
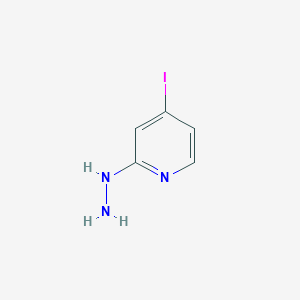

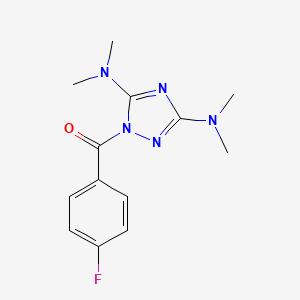
![Benzyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2669859.png)

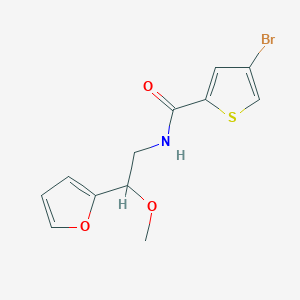
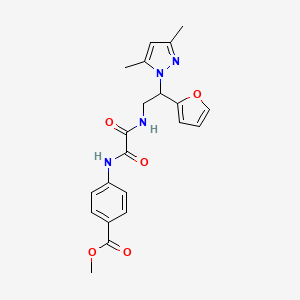
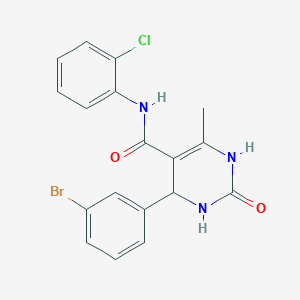
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)
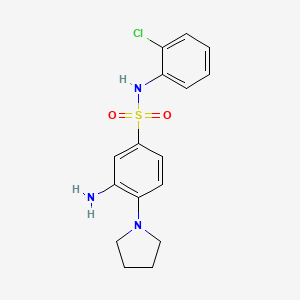
![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/no-structure.png)